2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide
Description
Properties
IUPAC Name |
N'-[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-8-6-7-9-22(14)28-15(2)10-19(17(28)4)12-20(13-25)23(29)26-27-24(30)21-11-16(3)31-18(21)5/h6-12H,1-5H3,(H,26,29)(H,27,30)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHICOZFIUPMQ-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NNC(=O)C3=C(OC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NNC(=O)C3=C(OC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylfuran-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]acrylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s hydrazide group distinguishes it from the carboxylic acid in and the ester in , offering distinct reactivity (e.g., nucleophilic acyl substitution).
- The 2-methylphenyl substituent (vs. 3-methylphenyl in ) may alter steric effects and crystal packing.
- The dimethylfuran carbonyl group introduces furan-based aromaticity, absent in analogues and .
Spectroscopic and Analytical Data
Table 2: Spectroscopic and Elemental Analysis Comparison
Key Observations :
Reactivity and Stability
- Hydrazide Reactivity : The target compound’s hydrazide can undergo condensation with ketones or aldehydes, unlike the ester in or the acid in . This property is valuable in synthesizing heterocycles (e.g., triazoles).
- Thermal Stability : Methyl and aryl substituents in the target compound may enhance thermal stability compared to , which lacks bulky groups on the phenyl ring.
- Solubility : The polar hydrazide group may improve aqueous solubility relative to the ester in , though the dimethylfuran moiety could reduce it.
Biological Activity
The compound 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- CAS Number : 736949-02-3
The compound features a cyano group, a pyrrole ring, and a hydrazide moiety, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its herbicidal and antimicrobial properties.
Herbicidal Activity
Research has indicated that derivatives of cyanoacrylate compounds exhibit significant herbicidal activity. For instance, compounds similar to the one under discussion have shown effectiveness against various weed species by inhibiting photosystem II (PSII) electron transport. This inhibition leads to decreased photosynthesis and ultimately plant death .
Table 1: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Species | Efficacy (%) |
|---|---|---|
| 2-Cyano-3-(2-chlorothiazol-5-yl) | Rumex acetosa | 40 |
| Ethoxyethyl 2-cyano-3-isopropyl | Alopecurus aequalis | >50 |
| 2-Cyanoacrylate Derivative | Polypogon fugax | 45 |
Antimicrobial Activity
In addition to herbicidal properties, the compound has also been evaluated for antimicrobial activity. The presence of the pyrrole ring is particularly significant as it has been associated with various antimicrobial effects against bacteria and fungi.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in target organisms.
- Disruption of Cellular Functions : The hydrazide group may affect cellular integrity by interfering with protein synthesis or function.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Herbicidal Screening : A study conducted on various cyanoacrylate derivatives demonstrated that specific substitutions on the pyrrole ring significantly enhanced herbicidal efficacy against target weeds .
- Antimicrobial Testing : Another research effort focused on testing similar compounds against bacterial strains such as E. coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
